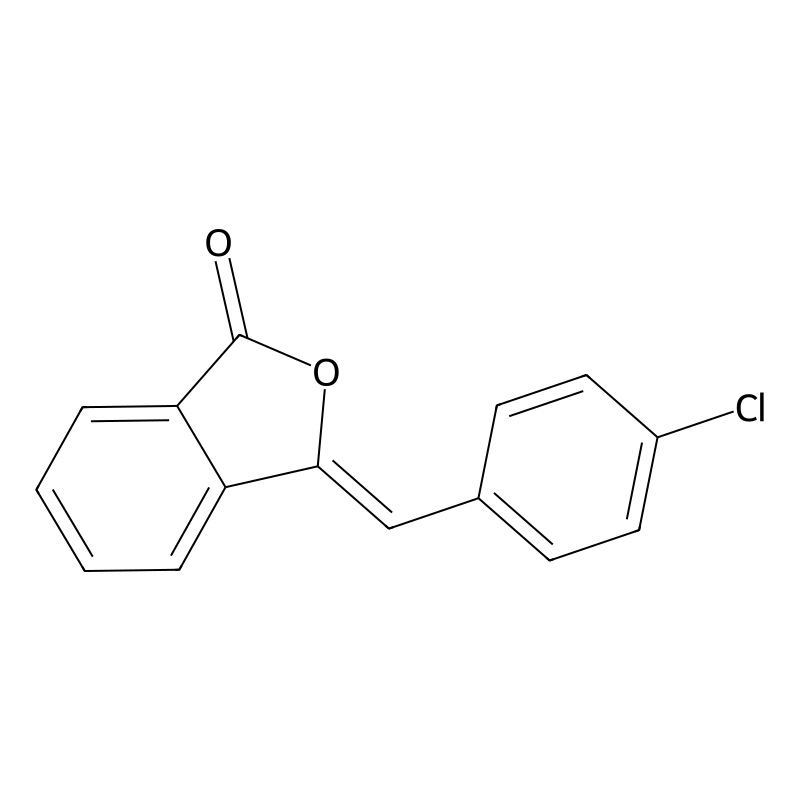3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medicinal Chemistry:
-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one has been identified as a potential lead compound for the development of new drugs due to its diverse range of biological activities. Studies have shown that it exhibits:
- Antimicrobial activity: The compound has been shown to be effective against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].
- Anticancer activity: Research suggests potential antitumor properties, with the compound inhibiting the growth of several cancer cell lines [].
- Antioxidant activity: Studies indicate the compound possesses free radical scavenging properties, potentially offering protection against oxidative stress-related diseases [].
These findings warrant further investigation to explore the potential of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one as a therapeutic agent for various diseases.
Material Science:
The unique structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one makes it a potential candidate for developing novel materials with various functional properties. Research suggests its potential applications in:
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofuranones. Its structure features a chlorobenzylidene group attached to the isobenzofuranone core, characterized by the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity .
The mechanism of action for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one remains largely unexplored in scientific research. While some chromenes exhibit biological activity, specific details regarding the mechanism for this compound are not documented []. Further investigation is required to understand its potential interactions with biological systems.
- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can be reduced to corresponding alcohols or other reduced forms using agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorobenzylidene group allows for nucleophilic substitution reactions, leading to various substituted derivatives. Nucleophiles such as amines and thiols can be utilized in these reactions .
Major Products Formed
The products from these reactions depend on the specific reagents used. For instance, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted isobenzofuranone derivatives .
Research indicates that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one exhibits several pharmacological properties, including:
- Anti-inflammatory: Potential effects in reducing inflammation.
- Antimicrobial: Activity against various microbial strains.
- Anticancer: Preliminary studies suggest it may have anticancer properties, making it a candidate for further medicinal exploration .
The synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with isobenzofuran-1(3H)-one. This reaction is generally conducted in the presence of a base (such as sodium hydroxide) and a suitable solvent (like ethanol or methanol), under reflux conditions to facilitate product formation .
Industrial Production
For large-scale production, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and optimized conditions can help maintain product purity and consistency during synthesis .
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one has several notable applications:
- Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
- Materials Science: Explored for use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Chemical Biology: Utilized as a molecular probe to study various biological interactions .
The compound's interactions at the molecular level are significant in understanding its biological activity. Studies have shown that the presence of the chlorine atom in the benzylidene group can influence its reactivity and biological interactions, such as hydrogen bonding and halogen bonding, which are crucial for its pharmacological effects .
Several compounds share structural similarities with 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one:
- 3-(4-methylbenzylidene)isobenzofuran-1(3H)-one
- 3-(4-fluorobenzylidene)isobenzofuran-1(3H)-one
- 3-(4-bromobenzylidene)isobenzofuran-1(3H)-one
Uniqueness
The uniqueness of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one lies in the presence of the chlorine atom in its structure. This halogen can significantly alter its chemical reactivity and biological activity compared to similar compounds, influencing interactions such as hydrogen bonding and enhancing its potential applications in medicinal chemistry .








